molecular formula C18H24ClN3O2S B2442572 3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane CAS No. 2034264-33-8

3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane

Cat. No.: B2442572
CAS No.: 2034264-33-8
M. Wt: 381.92
InChI Key: QMRDYAIRANSAAM-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2S/c1-14(2)21-12-18(20-13-21)25(23,24)22-10-4-3-5-16(11-22)15-6-8-17(19)9-7-15/h6-9,12-14,16H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRDYAIRANSAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” typically involves multi-step organic reactions. The process may start with the preparation of the azepane ring, followed by the introduction of the 4-chlorophenyl group and the 1-isopropyl-1H-imidazol-4-yl sulfonyl group. Common reagents used in these steps include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound in drug discovery, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups could impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism of action of “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane” might include other azepane derivatives, sulfonyl imidazoles, and chlorophenyl compounds. Examples include:

  • 3-(4-chlorophenyl)azepane
  • 1-(1-isopropyl-1H-imidazol-4-yl)sulfonyl azepane
  • 4-chlorophenyl sulfonyl imidazole

Uniqueness

The uniqueness of “this compound” lies in its combination of functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-chlorophenyl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylazepane, with a molecular formula of C18H24ClN3O2SC_{18}H_{24}ClN_{3}O_{2}S and a molecular weight of 381.9 g/mol. The structure includes a sulfonyl group attached to an azepane ring and an imidazole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values as low as 2.14 µM against urease, indicating potent enzyme inhibition capabilities .

CompoundTarget BacteriaIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63
Compound CE. coli21.25 (reference standard)

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, particularly urease and acetylcholinesterase (AChE). The inhibition of urease is particularly noteworthy due to its relevance in treating conditions like urinary tract infections and kidney stones. The effectiveness of certain derivatives as AChE inhibitors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer properties, although specific data on its efficacy against various cancer cell lines is limited. The presence of the imidazole ring is often associated with anticancer activity, making this compound a candidate for further exploration in cancer therapeutics .

The mechanism by which this compound exerts its biological effects primarily involves interaction with target enzymes and receptors. It is hypothesized that the sulfonamide group plays a crucial role in binding to active sites on enzymes, thereby inhibiting their activity. Additionally, the imidazole moiety may facilitate interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Case Studies

Several case studies have highlighted the biological activities associated with compounds structurally related to this compound:

  • Antibacterial Screening : A study demonstrated that derivatives exhibited varying degrees of antibacterial activity against multiple strains, with some compounds showing exceptional potency comparable to established antibiotics .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects on urease and AChE, revealing that several synthesized compounds displayed strong inhibitory activity, suggesting their potential as therapeutic agents in managing conditions related to these enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azepane, and what critical parameters influence yield?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azepane ring via cyclization of a diamine precursor under reductive amination conditions (e.g., NaBH3_3CN in methanol at 0–5°C) .

  • Step 2 : Sulfonylation of the azepane nitrogen using 1-isopropyl-1H-imidazole-4-sulfonyl chloride in dichloromethane with a base (e.g., triethylamine) at room temperature .

  • Step 3 : Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling (Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C) .

  • Critical Parameters :

  • Purity of intermediates (HPLC monitoring ≥95%) .

  • Strict anhydrous conditions during sulfonylation to avoid hydrolysis .

    Table 1 : Comparison of Yields Based on Reaction Conditions

    StepReagent/ConditionYield (%)Purity (%)Source
    1NaBH3_3CN, MeOH7892
    2Et3_3N, DCM8595
    3Pd(PPh3_3)4_46590

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Answer :

  • NMR :
  • 1^1H NMR: Look for imidazole protons (δ 7.5–8.5 ppm), azepane methylene (δ 1.5–2.5 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
  • 13^{13}C NMR: Sulfonyl carbon (δ ~110 ppm) and chlorophenyl carbons (δ 125–135 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+^+ with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry; compare bond lengths (e.g., S=O at ~1.43 Å) to validate sulfonyl group geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-azepane derivatives across studies?

  • Answer :

  • Data Analysis : Perform meta-analysis using standardized metrics (e.g., IC50_{50} normalized to cell line/pH/temperature) .

  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude adjuvant effects .

  • Assay Variability : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .

    Example : A 2023 study found conflicting IC50_{50} values (5 μM vs. 12 μM) for similar compounds due to differences in ATP concentrations (1 mM vs. 100 μM) in kinase assays .

Q. What computational strategies predict the impact of the isopropyl group on imidazole ring interactions with biological targets?

  • Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories) to assess steric effects of the isopropyl group .

  • QSAR Modeling : Use Hammett constants (σ) to correlate substituent hydrophobicity (π) with activity .

  • Docking Studies : Glide SP/XP scoring to evaluate binding affinity changes when replacing isopropyl with smaller groups (e.g., methyl) .

    Table 2 : Docking Scores for Imidazole Derivatives

    SubstituentGlide Score (kcal/mol)Target Protein
    Isopropyl-9.2Kinase X
    Methyl-7.8Kinase X
    Source:

Q. What experimental models are optimal for validating the compound's mechanism of action in neurodegenerative disease contexts?

  • Answer :

  • In Vitro :
  • Primary neuronal cultures treated with Aβ42_{42} oligomers; measure tau phosphorylation via Western blot .
  • SH-SY5Y cells for mitochondrial toxicity (JC-1 assay) .
  • In Vivo :
  • Transgenic mice (e.g., APP/PS1) dosed orally (10 mg/kg/day); assess cognitive decline via Morris water maze .
  • Microdialysis to monitor neurotransmitter levels (e.g., acetylcholine) in hippocampal interstitial fluid .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments using identical protocols (e.g., cell density, passage number).
  • Step 2 : Cross-validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Step 3 : Publish raw datasets in repositories like ChEMBL for community verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.